molecular formula C13H17ClO3 B14051738 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one

1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one

Cat. No.: B14051738
M. Wt: 256.72 g/mol
InChI Key: IAJLYPCRGAQJPZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 It is a chlorinated ketone derivative of 3,5-diethoxyphenylpropanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(3,5-diethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as ethanol or water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like 1-amino-1-(3,5-diethoxyphenyl)propan-2-one.

    Reduction: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propan-2-ol.

    Oxidation: Formation of 1-chloro-1-(3,5-diethoxyphenyl)propanoic acid.

Scientific Research Applications

1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated ketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)propan-2-one: A similar compound with methoxy groups instead of ethoxy groups.

    1-Chloro-1-(3,5-dimethoxyphenyl)propan-2-one: A chlorinated derivative with methoxy groups.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A hydroxylated derivative with methoxy groups.

Uniqueness

1-Chloro-1-(3,5-diethoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(3,5-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-11-6-10(13(14)9(3)15)7-12(8-11)17-5-2/h6-8,13H,4-5H2,1-3H3

InChI Key

IAJLYPCRGAQJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)OCC

Origin of Product

United States

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